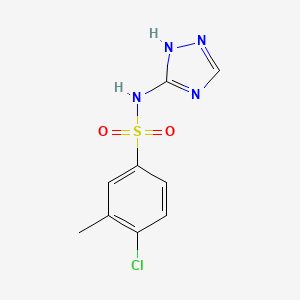![molecular formula C22H22N4O4S2 B603038 2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole CAS No. 1206152-89-7](/img/structure/B603038.png)
2-Ethyl-1-[(4-{4-[(2-ethylimidazolyl)sulfonyl]phenyl}phenyl)sulfonyl]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Nickel, palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce the corresponding alcohols or amines.
科学的研究の応用
2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and processes .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: Another antihistaminic agent.
Omeprazole: An antiulcer agent.
Pantoprazole: Another antiulcer agent.
Uniqueness
What sets 2-ethyl-1-({4’-[(2-ethyl-1H-imidazol-1-yl)sulfonyl][1,1’-biphenyl]-4-yl}sulfonyl)-1H-imidazole apart from these similar compounds is its unique structural features, which confer distinct reactivity and potential applications. Its dual imidazole rings and sulfonyl groups make it particularly versatile in various chemical reactions and applications.
特性
CAS番号 |
1206152-89-7 |
|---|---|
分子式 |
C22H22N4O4S2 |
分子量 |
470.6g/mol |
IUPAC名 |
2-ethyl-1-[4-[4-(2-ethylimidazol-1-yl)sulfonylphenyl]phenyl]sulfonylimidazole |
InChI |
InChI=1S/C22H22N4O4S2/c1-3-21-23-13-15-25(21)31(27,28)19-9-5-17(6-10-19)18-7-11-20(12-8-18)32(29,30)26-16-14-24-22(26)4-2/h5-16H,3-4H2,1-2H3 |
InChIキー |
XPTISGISJRUTAI-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N4C=CN=C4CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B602955.png)
amine](/img/structure/B602956.png)
amine](/img/structure/B602958.png)
![N-[1-(hydroxymethyl)propyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B602960.png)
amine](/img/structure/B602961.png)
![2-bromo-N-[1-(hydroxymethyl)propyl]-4,5-dimethylbenzenesulfonamide](/img/structure/B602962.png)
![Cyclohexylethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine](/img/structure/B602964.png)
![5-Chloro-1-[(2-ethyl-4-methylimidazolyl)sulfonyl]-2-methoxy-4-methylbenzene](/img/structure/B602966.png)
amine](/img/structure/B602969.png)

amine](/img/structure/B602971.png)

amine](/img/structure/B602974.png)

